molecular formula C16H26N2O4 B5285528 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5285528
M. Wt: 310.39 g/mol
InChI Key: CQKVHURRTXXQKG-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholinoethyl group, and a carboxylic acid functional group

Properties

IUPAC Name

3,4-dimethyl-6-(2-morpholin-4-ylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-11-9-13(14(16(20)21)10-12(11)2)15(19)17-3-4-18-5-7-22-8-6-18/h13-14H,3-10H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKVHURRTXXQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCN2CCOCC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the morpholinoethyl group, and the addition of the carboxylic acid functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives and morpholinoethyl-containing compounds. Examples include:

  • 3,4-DIMETHYL-6-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 3,4-DIMETHYL-6-{[(2-PYRROLIDINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

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